5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that features a quinoline and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps. One common route includes the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenylhydrazine to form the pyrazole ring . This intermediate is then reacted with a suitable pentanoic acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent of the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methoxyquinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.
Quinolinyl-pyrazoles: Compounds with similar structural features and pharmacological properties.
Uniqueness
5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is unique due to its specific combination of quinoline and pyrazole moieties, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H22ClN3O4 |
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Molecular Weight |
451.9 g/mol |
IUPAC Name |
5-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H22ClN3O4/c1-32-17-10-11-19-16(12-17)13-18(24(25)26-19)21-14-20(15-6-3-2-4-7-15)27-28(21)22(29)8-5-9-23(30)31/h2-4,6-7,10-13,21H,5,8-9,14H2,1H3,(H,30,31) |
InChI Key |
MOXQOUXMEVMFJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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